molecular formula C16H11F3N4O2S B2929657 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2034584-59-1

5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2929657
CAS No.: 2034584-59-1
M. Wt: 380.35
InChI Key: BMHBGEGHDMZGQB-UHFFFAOYSA-N
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Description

The compound 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole features a benzothiadiazole core fused with a 2,1,3-triazole system. Attached to this core is an azetidine ring (a four-membered nitrogen heterocycle) via a carbonyl linker. The azetidine is further substituted with a pyridyloxy group containing a trifluoromethyl (-CF₃) moiety at the 6-position. This trifluoromethyl pyridine group is a critical pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)13-2-1-3-14(20-13)25-10-7-23(8-10)15(24)9-4-5-11-12(6-9)22-26-21-11/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBGEGHDMZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the coupling of these fragments with the benzothiadiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 2,1,3-Benzothiadiazole Azetidine-carbonyl, 6-CF₃-pyridyloxy ~403.3 (calculated) Not reported N/A
6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (3e) Imidazo[2,1-b][1,3]thiazine 3-Cl, 5-CF₃-pyridyloxy 335.73 113–114
2,3-Diphenyl-6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (3f) Imidazo[2,1-b][1,3]thiazine 2,3-Diphenyl, 5-CF₃-pyridyloxy 461.48 154–155
5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine Thiazole 2-Amino, 5-CF₃-pyridyloxy 261.22 Not reported
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}benzamido)-1H-pyrazol-1-yl]methyl}phosphonate Pyrazine Azetidine-carbonyl, phosphonate ester 548.54 Not reported

Key Observations:

Core Heterocycles :

  • The target compound’s benzothiadiazole core is distinct from the imidazo-thiazine (e.g., 3e, 3f) or thiazole (e.g., 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine) systems seen in analogs. Benzothiadiazoles are electron-deficient aromatic systems, often exploited in materials science and medicinal chemistry for their stability and π-stacking capabilities .

Substituent Effects :

  • The trifluoromethyl-pyridyloxy group is a shared feature among the target compound, 3e, 3f, and 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine. This substituent enhances lipophilicity and resistance to oxidative metabolism, a common strategy in optimizing drug candidates .
  • The azetidine-carbonyl group in the target compound is structurally analogous to the azetidine-pyrazine moiety in the phosphonate derivative (). Azetidine rings are increasingly used as saturated heterocycles to improve solubility and reduce torsional strain compared to larger rings like piperidine .

Physicochemical Properties: The target compound’s calculated molecular weight (~403.3 g/mol) is intermediate compared to imidazo-thiazine derivatives (e.g., 3f at 461.48 g/mol). Lower molecular weight may improve bioavailability.

Functional Group Diversity :

  • The phosphonate ester in ’s compound introduces a polar functional group absent in the target compound, which could influence solubility and membrane permeability .

Research Findings and Implications

  • Binding Affinity : While direct biological data for the target compound is unavailable, analogs like 9c () and 3f () demonstrate that trifluoromethyl-pyridyloxy groups enhance binding to enzymatic active sites, as inferred from molecular docking studies .
  • Metabolic Stability : The trifluoromethyl group in the target compound likely confers metabolic resistance similar to 5-((5-CF₃-pyridyl)oxy)thiazol-2-amine, which is marketed as a stable heterocyclic building block .
  • Synthetic Challenges : The azetidine-carbonyl linkage in the target compound may pose synthetic hurdles comparable to those encountered in ’s phosphonate derivative, where multi-step coupling reactions are required .

Biological Activity

The compound 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that integrates multiple functional groups, including a benzothiadiazole moiety and a trifluoromethyl-substituted pyridine. Its structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry.

Structural Overview

This compound can be broken down into several key components:

  • Benzothiadiazole moiety : Known for its diverse biological activities.
  • Trifluoromethyl group : Influences the electronic properties and reactivity of the molecule.
  • Azetidine ring : Provides a cyclic structure that may enhance biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities. Here are some notable findings regarding the biological activity of this compound:

Antitumor Activity

Studies have shown that benzothiazole derivatives possess significant anticancer properties. For example:

  • PMX610 , a related compound, demonstrated potent anti-tumor activity against various human cancer cell lines, particularly non-small cell lung cancer and colon cancer .
  • Modifications to the benzothiazole nucleus can enhance anticancer activity, suggesting that similar modifications to our compound may yield beneficial effects.

Antidiabetic Potential

The presence of the benzothiazole structure has been linked to the inhibition of aldose reductase, an enzyme implicated in diabetic complications. A related study identified highly potent inhibitors with IC50 values as low as 8 nM . This suggests potential for our compound in treating chronic diabetic conditions.

Antimicrobial Properties

Compounds containing trifluoromethyl groups have been noted for their antibacterial activities. For instance, derivatives with similar structures showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for our compound to exhibit antimicrobial properties.

The biological activity of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole may involve:

  • Nucleophilic substitutions at the azetidine nitrogen.
  • Electrophilic aromatic substitutions on the pyridine ring influenced by the trifluoromethyl group.
  • Interactions with biological targets , which require further investigation to elucidate specific mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameKey FeaturesUnique Aspects
6-(Trifluoromethyl)pyridin-2-olContains a hydroxyl group instead of an azetidineLacks cyclic structure
Benzothiazole derivativesFocus on sulfur-nitrogen heterocyclesMay not incorporate trifluoromethyl groups
Azetidine-based compoundsSimilar ring structureVaries in substituents and biological activity

The unique combination of functional groups in our compound may enhance its pharmacological profile compared to these analogs.

Case Studies

  • Anticancer Activity : In vitro studies on benzothiazole derivatives have shown promising results against various cancer cell lines. The modifications to the benzothiazole core often lead to increased cytotoxicity .
  • Diabetes Research : A series of studies have focused on aldose reductase inhibitors derived from similar structures, demonstrating potential therapeutic roles in managing diabetic complications .

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